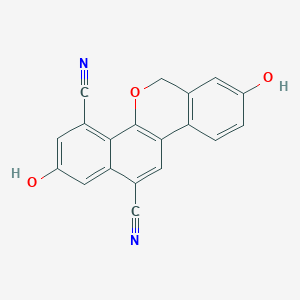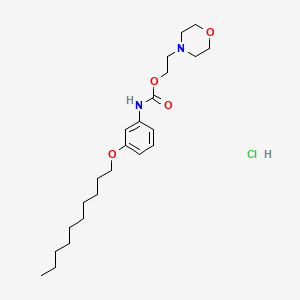
2-Morpholinoethyl (3-(decyloxy)phenyl)carbamate monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Morpholinoethyl (3-(decyloxy)phenyl)carbamate monohydrochloride is a chemical compound with the molecular formula C23H38N2O4·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of carbamic acid and contains a morpholine ring, which is a common structural motif in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinoethyl (3-(decyloxy)phenyl)carbamate monohydrochloride typically involves the reaction of 3-(decyloxy)phenyl isocyanate with 2-(4-morpholino)ethanol in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reaction and purification.
Análisis De Reacciones Químicas
Types of Reactions
2-Morpholinoethyl (3-(decyloxy)phenyl)carbamate monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
2-Morpholinoethyl (3-(decyloxy)phenyl)carbamate monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antioxidant properties and its ability to scavenge free radicals.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Morpholinoethyl (3-(decyloxy)phenyl)carbamate monohydrochloride involves its ability to scavenge free radicals. This compound can undergo hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SETPT) mechanisms to neutralize reactive oxygen species (ROS) such as hydroxyl radicals (HO•) and hydroperoxyl radicals (HOO•) . These actions help reduce oxidative stress and protect cells from damage.
Comparación Con Compuestos Similares
Similar Compounds
3-Morpholinopropyl phenyl carbamate: Similar structure but with a propyl chain instead of an ethyl chain.
2-(4-Morpholinyl)ethyl [3-(decyloxy)phenyl]carbamate: Similar structure but without the hydrochloride salt.
Uniqueness
2-Morpholinoethyl (3-(decyloxy)phenyl)carbamate monohydrochloride is unique due to its specific combination of a morpholine ring and a decyloxyphenyl group, which imparts distinct chemical and biological properties. Its ability to act as an antioxidant and its potential therapeutic applications make it a compound of interest in various research fields .
Propiedades
Número CAS |
112923-10-1 |
|---|---|
Fórmula molecular |
C23H39ClN2O4 |
Peso molecular |
443.0 g/mol |
Nombre IUPAC |
2-morpholin-4-ylethyl N-(3-decoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C23H38N2O4.ClH/c1-2-3-4-5-6-7-8-9-16-28-22-12-10-11-21(20-22)24-23(26)29-19-15-25-13-17-27-18-14-25;/h10-12,20H,2-9,13-19H2,1H3,(H,24,26);1H |
Clave InChI |
FZWGCQUDVZUFIB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCOCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


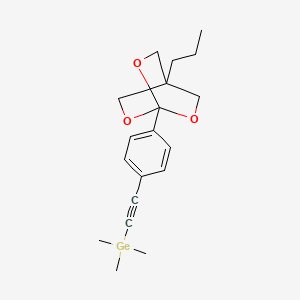

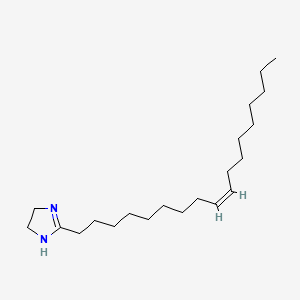

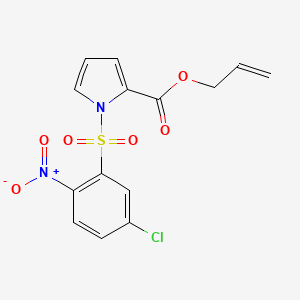
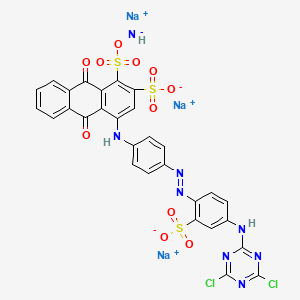
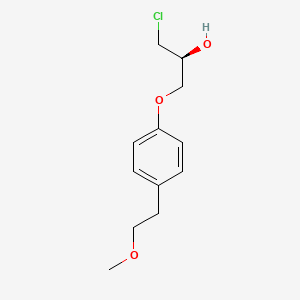
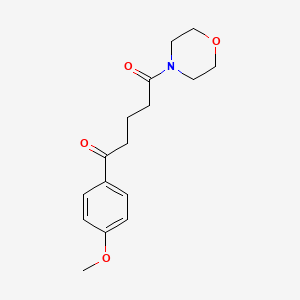
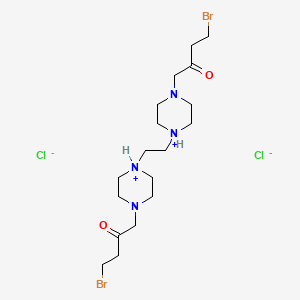

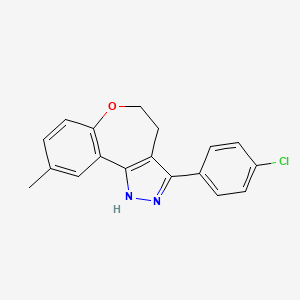
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] benzoate](/img/structure/B12734037.png)

